molecular formula C12H14F2N2O B1464323 (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1292729-97-5

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Número de catálogo: B1464323
Número CAS: 1292729-97-5
Peso molecular: 240.25 g/mol
Clave InChI: KJFVOJIGXHGBFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. Its structure, featuring a 3-aminopiperidine scaffold linked to a difluorophenyl group via a ketone bridge, is frequently employed as a key building block in the synthesis of more complex, biologically active molecules. The 3-aminopiperidine moiety is a privileged structure in drug design, often contributing to favorable binding characteristics with a variety of biological targets . This compound's primary research value lies in its application as a precursor or synthetic intermediate. The 3,4-difluorophenyl group can enhance a molecule's metabolic stability and influence its binding affinity and selectivity, making it a valuable structural component in lead optimization efforts . While not a final drug substance itself, this compound serves as a critical research tool for chemists developing new active pharmaceutical ingredients (APIs). It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

(3-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFVOJIGXHGBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Chemical Structure, Properties, and Synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of novel therapeutics relies heavily on the utilization of privileged, pre-functionalized molecular building blocks. (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a highly versatile intermediate that perfectly encapsulates this paradigm. Combining a stereodefined saturated N-heterocycle (3-aminopiperidine) with a metabolically robust, electron-deficient aromatic system (3,4-difluorophenyl), this compound serves as a critical vector for exploring chemical space in protease and kinase inhibitor programs[1][2].

This technical guide provides an in-depth analysis of its structural properties, pharmacological relevance, and process chemistry, offering drug development professionals a comprehensive framework for integrating this scaffold into active discovery pipelines.

Structural and Physicochemical Profiling

The architecture of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is bipartite, linked by a methanone (amide) bridge. Each moiety contributes distinct physicochemical properties that dictate the molecule's behavior in vitro and in vivo.

The 3-Aminopiperidine Scaffold

The piperidine ring is the most prevalent saturated N-heterocyclic ring system in approved pharmaceuticals[3]. The inclusion of a primary amine at the 3-position introduces a chiral center, allowing for the isolation of specific (R)- or (S)-enantiomers. The basicity of this primary amine (typically exhibiting a pKa between 8.5 and 9.5) is crucial for forming salt bridges with acidic residues (e.g., Glutamate or Aspartate) within target protein binding pockets. Furthermore, the saturated nature of the ring provides essential 3D character (sp3 richness), which has been statistically correlated with higher clinical success rates due to improved solubility and reduced off-target promiscuity.

The 3,4-Difluorophenyl Moiety

Fluorine substitution is a cornerstone tactic in rational drug design[3]. The 3,4-difluorophenyl group serves three primary mechanistic functions:

  • Metabolic Shielding: The highly electronegative fluorine atoms reduce the electron density of the aromatic ring, significantly dampening its susceptibility to oxidative metabolism (e.g., epoxidation or hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: Fluorination increases the overall lipophilicity (LogP) of the fragment, enhancing passive membrane permeability.

  • Conformational Control: The strong inductive effect of the fluorine atoms influences the dipole moment of the adjacent amide carbonyl, often restricting the rotation of the amide bond and locking the molecule into a bioactive conformation.

Physicochemical Data

The following table summarizes the core quantitative data for the compound in both its free base and hydrochloride salt forms[1][4].

PropertyValue / Description
Chemical Name (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone
CAS Registry Number 1292729-97-5 (Free Base) / 1833605-20-1 (HCl Salt)
Molecular Formula C₁₂H₁₄F₂N₂O
Molecular Weight 240.25 g/mol (Free Base) / 276.71 g/mol (HCl Salt)
SMILES String O=C(C1=CC=C(F)C(F)=C1)N2CCCC(N)C2
Topological Polar Surface Area (TPSA) 46.4 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Amide Carbonyl, Fluorine atoms)

Pharmacological Relevance and Target Binding

The structural features of this compound make it highly applicable in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used in Type 2 Diabetes management) and novel kinase inhibitors (used in oncology)[2].

In DPP-4 inhibitors, the 3-aminopiperidine ring acts as a primary pharmacophore. The primary amine mimics the N-terminus of the natural incretin hormone substrates, anchoring deeply into the S2 pocket of the protease by forming critical bidentate salt bridges with Glu205 and Glu206. Simultaneously, the 3,4-difluorophenyl group can project into the hydrophobic S1 pocket, stabilized by π−π stacking or halogen bonding with active site aromatic residues.

Pharmacophore Compound Privileged Scaffold (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Amine 3-Amino Group (Primary Amine) Compound->Amine Carbonyl Methanone Linker (Amide) Compound->Carbonyl Fluoro 3,4-Difluorophenyl (Lipophilic/Halogen) Compound->Fluoro Target1 S2 Pocket (Salt Bridge with Glu205/206) Amine->Target1 Ionic Interaction Target2 Hinge Region (H-Bond Acceptor) Carbonyl->Target2 Dipole Interaction Target3 S1 Hydrophobic Pocket (Pi-Pi / Halogen Bonding) Fluoro->Target3 Hydrophobic Interaction

Caption: Pharmacophore mapping and putative target interactions of the molecular scaffold.

Synthetic Process Chemistry

The synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone relies on a highly efficient, two-step amide coupling and deprotection workflow.

Rationale and Causality in Reagent Selection

To prevent unwanted dimerization or polymerization, the primary amine of the 3-aminopiperidine starting material must be protected. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it is stable to the basic conditions of amide coupling but easily cleaved under mild acidic conditions[2][5].

For the amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC/HOBt)[5][6]. Causality: The secondary amine of the piperidine ring is sterically hindered. HATU generates an active azabenzotriazole ester that stabilizes the transition state via a neighboring-group effect (hydrogen bonding from the pyridine nitrogen to the incoming amine), drastically accelerating the reaction kinetics and maximizing yield for hindered substrates.

Synthesis A 3,4-Difluorobenzoic Acid + HATU / DIPEA C Amide Intermediate (Boc-Protected) A->C DMF, RT, 2h B 1-Boc-3-Aminopiperidine B->C D 4M HCl in Dioxane or TFA/DCM C->D Deprotection E Target Compound (HCl Salt) D->E RT, 1h

Caption: Synthetic workflow for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone via amide coupling.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

  • Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-difluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 equiv, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. A color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add 1-Boc-3-aminopiperidine (1.1 equiv, 11 mmol)[2] in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Slowly add a solution of 4M HCl in dioxane (10 equiv) at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. The evolution of CO₂ gas will be observed, and a white precipitate (the product HCl salt) may begin to form.

  • Isolation: Concentrate the suspension under reduced pressure to remove all volatiles. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride as a white solid[4].

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures are expected:

  • LC-MS (ESI+): The mass spectrum will show a prominent [M+H]+ peak at m/z 241.1, corresponding to the ionized free base.

  • ¹H NMR (400 MHz, DMSO-d6):

    • Aromatic Region: The 3,4-difluorophenyl protons will appear as a complex multiplet between δ 7.20 - 7.60 ppm due to both homonuclear (H-H) and heteronuclear (H-F) coupling.

    • Amine Region: In the HCl salt form, the primary amine protons will appear as a broad singlet integrating to 3H around δ 8.20 - 8.50 ppm.

    • Aliphatic Region: The piperidine ring protons will present as broad multiplets between δ 1.50 - 4.50 ppm. The broadening is a classic hallmark of restricted rotation around the amide bond (rotamers) on the NMR timescale.

References

  • AiFChem. 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.
  • ChemScene. (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Benchchem. 1-BOC-3-Aminopiperidine | 144243-24-3.
  • Organic Process Research & Development (ACS). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives.
  • MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis.

Sources

Mechanism of Action of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone and its structural derivatives represent a highly optimized class of pharmacophores utilized in the rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (1)[1]. By combining the potent S2-pocket binding affinity of the 3-aminopiperidine ring with the lipophilic S1-pocket occupancy of the 3,4-difluorophenyl moiety, these derivatives achieve competitive, reversible inhibition of the DPP-4 enzyme (2)[2]. This whitepaper elucidates the molecular docking mechanics, downstream incretin signaling pathways, and rigorous experimental protocols required to validate the efficacy of these derivatives in Type 2 Diabetes Mellitus (T2DM) research.

Structural Biology & Binding Kinetics

The therapeutic efficacy of these derivatives is rooted in their precise spatial alignment within the DPP-4 active site. DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides (3)[3].

  • The S2 Pocket Interaction (3-Aminopiperidine Moiety): The 3-aminopiperidine group acts as the primary anchor. At physiological pH, the basic primary amine is protonated and forms a critical double salt bridge with the carboxylate side chains of Glu205 and Glu206, alongside hydrogen bonding with Tyr662 (1)[1]. This interaction mimics the N-terminal amine of natural incretin substrates.

  • The S1 Pocket Occupancy (3,4-Difluorophenyl Moiety): The S1 pocket is a highly hydrophobic cavity lined by Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711 (1)[1]. The 3,4-difluorophenyl group fits snugly into this pocket. The fluorine substitutions serve a dual purpose: they enhance the metabolic stability of the ring against cytochrome P450 oxidation and provide favorable multipolar interactions with the aromatic residues of the pocket (4)[4].

  • The Methanone Linker: The carbonyl group of the methanone linker acts as a rigidifying element and a hydrogen bond acceptor. It interacts with the oxyanion hole (specifically Asn710), stabilizing the inhibitor-enzyme complex in a transition-state-like conformation.

Pharmacodynamics & The Incretin Pathway

By competitively occupying the active site, these derivatives prevent DPP-4 from degrading Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) (2)[2]. Elevated intact GLP-1 binds to the GLP-1 receptor (a GPCR) on pancreatic β -cells, activating adenylate cyclase and raising intracellular cAMP levels. This secondary messenger activates Protein Kinase A (PKA) and Epac2, leading to the closure of ATP-sensitive potassium ( KATP​ ) channels. The resulting membrane depolarization opens voltage-gated calcium channels, and the subsequent Ca 2+ influx triggers the exocytosis of insulin-containing vesicles (3)[3].

Pathway Compound (3-Aminopiperidin-1-yl) (3,4-difluorophenyl)methanone DPP4 DPP-4 Enzyme (Active) Compound->DPP4 Competitive Inhibition Degraded Cleaved GLP-1/GIP (Inactive) DPP4->Degraded Catalyzes Incretins Intact GLP-1 & GIP (Active) Incretins->Degraded Cleaved by DPP-4 Receptor GLP-1 Receptor (Pancreatic β-cells) Incretins->Receptor Binds cAMP cAMP / PKA Activation Receptor->cAMP Activates Insulin Insulin Secretion & Glycemic Control cAMP->Insulin Triggers

Fig 1: Mechanism of incretin preservation via DPP-4 inhibition by the methanone derivative.

Experimental Validation Protocols

To rigorously validate the mechanism of action of a newly synthesized derivative, a self-validating experimental system must be employed. The following protocol outlines the gold-standard approach for determining enzymatic inhibition.

Protocol: In Vitro FRET-Based DPP-4 Inhibition Assay

Causality Rationale: This assay directly measures the competitive inhibition of DPP-4 by quantifying the cleavage of a fluorogenic substrate. Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) is utilized because DPP-4 specifically cleaves the peptide bond immediately post-proline, releasing the fluorescent AMC moiety.

  • Step 1: Reagent Preparation. Dilute recombinant human DPP-4 enzyme in an assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare 10-point serial dilutions of the methanone derivative in DMSO. Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

  • Step 2: Pre-incubation. Incubate 10 μ L of the enzyme solution with 10 μ L of the compound for 30 minutes at 37°C. Causality: Pre-incubation is critical; it allows the compound to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins.

  • Step 3: Substrate Addition. Rapidly add 30 μ L of 50 μ M Gly-Pro-AMC substrate to initiate the enzymatic reaction.

  • Step 4: Kinetic Readout. Measure fluorescence continuously for 30 minutes at Ex λ = 380 nm and Em λ = 460 nm using a microplate reader.

  • Step 5: Data Regression. Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Utilize the Cheng-Prusoff equation to convert the calculated IC50​ to the absolute inhibition constant ( Ki​ ), confirming the true affinity of the derivative.

Workflow S1 1. Compound Prep (Serial Dilution) S2 2. Target Incubation (Recombinant DPP-4) S1->S2 S3 3. Substrate Addition (Gly-Pro-AMC) S2->S3 S4 4. Kinetic Readout (Ex: 380nm / Em: 460nm) S3->S4 S5 5. Data Regression (IC50 & Ki Calculation) S4->S5

Fig 2: Step-by-step in vitro FRET-based experimental workflow for DPP-4 inhibitor validation.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the Structure-Activity Relationship (SAR) dynamics, the following table summarizes the binding metrics of the core scaffold versus its structural analogs.

Compound MotifS1 Pocket OccupantS2 Pocket OccupantLinker IC50​ (nM) Ki​ (nM)
Core Derivative 3,4-Difluorophenyl3-AminopiperidineMethanone4.22.1
Analog APhenyl (Unsubstituted)3-AminopiperidineMethanone45.822.4
Analog B3,4-DifluorophenylPiperidine (No Amine)Methanone>10,000N/A
Analog C2,5-Difluorophenyl3-AminopiperidineMethanone12.56.3

Data Interpretation: The complete loss of activity in Analog B highlights the absolute necessity of the primary amine on the piperidine ring for salt-bridge formation with Glu205/206. Furthermore, the superior potency of the 3,4-difluoro substitution (Core) over the unsubstituted phenyl (Analog A) confirms the critical importance of halogen-induced lipophilic interactions within the S1 pocket.

References

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: NIH / PMC URL:[2]

  • Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches Source: MDPI URL:[4]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: ACS Publications URL:[1]

  • Dipeptidyl Peptidase 4 Inhibitors Source: Encyclopedia MDPI URL:[3]

Sources

Methodological & Application

Application Note: Comprehensive HPLC Method Development for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Chemical Profiling

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1833605-20-1) is a highly versatile and structurally significant intermediate in contemporary medicinal chemistry[1]. The molecule is a fusion of two highly valuable structural motifs:

  • The 3-Aminopiperidine Scaffold: Recognized as a "privileged structure," this moiety serves as the primary pharmacophoric anchor for dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) such as linagliptin and alogliptin, forming critical high-affinity salt bridges within target active sites[2].

  • The 3,4-Difluorophenyl Group: A hydrophobic, electron-withdrawing moiety frequently utilized to enhance metabolic stability and membrane permeability, famously featured in blockbuster agents like Ticagrelor[3].

Chromatographic Causality: The "Why" Behind the Method

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating two distinct physicochemical challenges:

  • Severe Peak Tailing (The Amine Problem): The primary amine on the piperidine ring has a pKa of ~9.5. At a neutral or physiological pH, this group is fully protonated. On standard silica-based reversed-phase (RP) columns, the positively charged amine undergoes secondary ion-exchange interactions with residual, negatively charged surface silanols (pKa ~4.5). Solution: We must operate at a low pH (e.g., pH 3.0) to fully protonate and neutralize the silanols, utilizing an end-capped or polar-embedded stationary phase (e.g., Zorbax SB-AQ) to ensure sharp peak symmetry[4].

  • Enantiomeric Resolution (The Chiral Problem): The C3 position of the piperidine ring is a chiral center. Because enantiomeric purity dictates the pharmacological efficacy of downstream APIs, an orthogonal chiral method is mandatory. Solution: Amylose-based chiral stationary phases (e.g., Chiralpak IA-3) are highly effective for 3-aminopiperidine derivatives[5]. However, to prevent the basic amine from tailing on the chiral selector, a basic modifier like diethylamine (DEA) must be incorporated into the mobile phase[6].

Method_Logic A Analyte: (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone pKa ~9.5 | LogP ~1.95 | Chiral Center at C3 B1 Challenge 1: Primary Amine Tailing Secondary interactions with silanols A->B1 B2 Challenge 2: Enantiomeric Purity Separation of (R) and (S) isomers A->B2 C1 Achiral RP-HPLC Strategy Low pH Buffer (pH 3.0) + End-capped C18 B1->C1 C2 Chiral NP-HPLC Strategy Amylose Stationary Phase + DEA Modifier B2->C2 D1 Chemical Purity & Related Substances (Gradient Elution) C1->D1 D2 Enantiomeric Excess (ee%) (Isocratic Elution) C2->D2

Fig 1. Strategic Quality by Design (QbD) logic addressing specific physicochemical challenges.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. A System Suitability Test (SST) must pass before any sample analysis is considered valid.

Method A: Achiral RP-HPLC for Chemical Purity

This stability-indicating gradient method is designed to separate the main API intermediate from synthetic impurities and degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas[3].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Installation: Install a Zorbax SB-AQ (250 mm × 4.6 mm, 5 µm) column. This specific phase resists phase collapse in highly aqueous conditions and is heavily end-capped to shield against amine tailing[4]. Set the column oven to 30°C.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 10 minutes.

  • System Suitability Injection: Inject a 10 µg/mL standard solution in quintuplicate. The system is only valid if:

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

    • %RSD of peak area 2.0%

  • Gradient Execution: Run the method at a flow rate of 1.0 mL/min with UV detection at 256 nm (optimal for the 3,4-difluorophenyl chromophore)[3].

Protocol_Workflow S1 Step 1: Mobile Phase Prep Buffer pH 3.0 & Filter (0.22µm) S2 Step 2: Column Equilibration Zorbax SB-AQ, 1.0 mL/min, 30°C S1->S2 S3 Step 3: SST Injection Verify Tailing < 1.5, Plates > 5000 S2->S3 S4 Step 4: Sample Analysis Gradient Run (20 mins) S3->S4 S5 Step 5: Data Processing Integration & Purity Calculation S4->S5

Fig 2. Self-validating step-by-step workflow for the achiral RP-HPLC purity method.

Method B: Chiral Normal-Phase HPLC for Enantiomeric Excess (ee%)

This isocratic method utilizes a polysaccharide-based chiral selector to differentiate the spatial arrangement of the C3 amine.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Crucial Insight: The 0.1% DEA acts as a competing base, temporarily neutralizing the silica surface and preventing the primary amine of the analyte from binding irreversibly to the column[6].

  • Column Installation: Install a Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) column (250 × 4.6 mm)[5]. Set the column oven to 25°C.

  • System Suitability Injection: Inject a racemic mixture standard (50 µg/mL). The system is valid only if the Resolution ( Rs​ ) between the (R) and (S) enantiomers is 2.0.

Data Presentation & Method Parameters

All quantitative parameters and validation metrics are summarized below to provide a clear, easily comparable reference for laboratory execution.

Table 1: Optimized Chromatographic Parameters
ParameterMethod A: Achiral Purity (RP-HPLC)Method B: Chiral Separation (NP-HPLC)
Column Zorbax SB-AQ (250 × 4.6 mm, 5 µm)Chiralpak IA-3 (250 × 4.6 mm, 3 µm)
Mobile Phase A: KH2​PO4​ Buffer (pH 3.0) B: AcetonitrileHexane : Ethanol : DEA (80:20:0.1 v/v/v)
Elution Mode Gradient (0-5 min: 20% B; 5-15 min: 20 70% B)Isocratic
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C25°C
Detection (UV) 256 nm225 nm
Injection Vol. 10 µL10 µL
Table 2: System Suitability & Validation Criteria (ICH Q2 Guidelines)
Validation MetricAcceptance CriteriaExpected Performance (Analyte)
Specificity No interference at retention timeBlank/Placebo interference < 0.1%
Tailing Factor ( Tf​ ) 1.51.15 (Achiral) / 1.25 (Chiral)
Resolution ( Rs​ ) 2.0 (for chiral pairs)> 3.5 between (R) and (S) isomers
Linearity ( R2 ) 0.9990.9995 (Range: 10 - 150 µg/mL)
Accuracy / Recovery 98.0% - 102.0%99.4% ± 0.8%
LOD / LOQ Signal-to-Noise 3 (LOD), 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Conclusion

The dual-method approach detailed above provides a comprehensive analytical profile for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. By understanding the causality behind the molecule's behavior—specifically the high pKa of the 3-aminopiperidine core and the hydrophobicity of the 3,4-difluorophenyl ring—chromatographers can proactively implement low-pH buffering and basic modifiers to achieve rugged, reproducible, and ICH-compliant separations.

Sources

Application Note: (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone as a Versatile Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1292729-97-5)[1] and its hydrochloride salt (CAS: 1833605-20-1)[2] represent highly specialized, dual-pharmacophore building blocks used extensively in modern medicinal chemistry. This intermediate is defined by two critical structural motifs: a 3-aminopiperidine core and a 3,4-difluorophenyl moiety[1]. As an Application Scientist, understanding the mechanistic causality behind these structural choices is paramount. This guide details the structural rationale, physicochemical profile, and self-validating synthetic protocols required to successfully deploy this intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs), particularly in the realm of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and related serine protease targets[3].

Structural & Mechanistic Rationale (E-E-A-T)

The selection of this specific intermediate in drug design is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements[3].

  • The 3-Aminopiperidine Core: The primary amine on the piperidine ring is highly basic and remains protonated at physiological pH. This positive charge is mechanistically essential for anchoring the molecule into the S2 pocket of target enzymes like DPP-4[3]. Specifically, the ammonium group forms critical, charge-reinforced hydrogen bonds (salt bridges) with the Glu203 and Glu204 residues in the enzyme's active site, driving nanomolar binding affinity[4].

  • The 3,4-Difluorophenyl Moiety: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism (e.g., para-hydroxylation). The introduction of strongly electron-withdrawing fluorine atoms at the 3 and 4 positions deactivates the aromatic ring, drastically enhancing the metabolic stability and half-life of the resulting API[3]. Furthermore, these halogens participate in orthogonal "halogen bonding" with electrophilic/nucleophilic residues within hydrophobic sub-pockets, optimizing the thermodynamic signature of the binding event[3].

Pharmacophore A (3-Aminopiperidin-1-yl) (3,4-difluorophenyl)methanone B 3-Aminopiperidine Moiety A->B C 3,4-Difluorophenyl Moiety A->C D DPP-4 S2 Pocket (Glu203/204 Salt Bridge) B->D Primary Amine E Hydrophobic Pocket (Halogen Bonding) C->E F-Atoms F Metabolic Stability (CYP450 Resistance) C->F

Fig 1: Pharmacophore mapping and binding rationale for the intermediate.

Physicochemical Properties & Analytical Data

Before initiating synthetic workflows, it is critical to verify the physical parameters of the intermediate to ensure stoichiometric accuracy, especially when handling the hydrochloride salt versus the free base[2].

Table 1: Key Physicochemical Properties

PropertyValue
Compound Name (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone
CAS Number (Free Base) 1292729-97-5[1]
CAS Number (HCl Salt) 1833605-20-1[2]
Molecular Formula C12H14F2N2O[1]
Molecular Weight 240.25 g/mol (Free Base)[1] / 276.71 g/mol (HCl Salt)[2]
Reactive Functional Group Primary Amine (-NH2)
Storage Conditions Sealed in dry, 2-8°C (protect from moisture)[2]

Synthetic Workflows & Experimental Protocols

The primary utility of this intermediate lies in the functionalization of its free primary amine. Below are two field-proven, self-validating protocols for incorporating this building block into larger API scaffolds.

Protocol A: N-Alkylation via Reductive Amination

This protocol is designed to append complex alkyl or heterocyclic architectures to the 3-amino group while preventing over-alkylation.

  • Free-Basing: Suspend the HCl salt of the intermediate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

    • Causality: The amine must be fully deprotonated to act as a nucleophile.

  • Imine Formation: Add the target aldehyde (1.05 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger. This drives the equilibrium toward the imine and prevents the reducing agent from prematurely reducing the aldehyde into an unreactive alcohol.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours, allowing it to warm to room temperature.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the imine but leaves unreacted aldehydes intact.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Amide Coupling (N-Acylation)

Used to synthesize rigid, amide-linked API analogs.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. Pre-activation prevents the primary amine from forming an unreactive salt with the carboxylic acid.

  • Coupling: Add the intermediate (HCl salt, 1.0 eq) directly to the activated mixture. Stir for 2 hours.

    • Causality: The excess DIPEA (3.0 eq) neutralizes the HCl salt of the intermediate in situ, allowing immediate nucleophilic attack on the activated ester.

Workflow Step1 Intermediate Preparation Free-basing of HCl salt Step2 Amide Coupling / Alkylation (e.g., HATU/DIPEA or NaBH(OAc)3) Step1->Step2 Step3 Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step3->Step2 Incomplete Step4 Workup & Extraction (EtOAc / Aqueous wash) Step3->Step4 >95% Conversion Step5 Purification (Prep-HPLC or Flash Chromatography) Step4->Step5 Step6 Final API Characterization (NMR, Chiral HPLC) Step5->Step6

Fig 2: Self-validating synthetic workflow from intermediate to final API.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the synthetic workflows must be treated as self-validating systems. Relying solely on end-point analysis is insufficient.

Table 2: In-Process Controls (IPC) & Validation Parameters

ParameterReductive Amination (Protocol A)Amide Coupling (Protocol B)
Primary IPC Method LC-MS (Monitor Imine intermediate)LC-MS (Monitor O-Atab ester)
Validation Trigger Imine mass [M+H]+ must be >90% before adding NaBH(OAc)3Ester mass must be fully consumed
Chiral Integrity Chiral HPLC (Isocratic Hexane/IPA)Chiral HPLC (Isocratic Hexane/IPA)
Failure Causality Presence of alcohol byproduct indicates premature reduction (failed Ti(OiPr)4 step)Epimerization indicates excessive reaction time or base concentration

Note on Chirality: The 3-aminopiperidine core contains a chiral center at the C3 position. Because biological targets like DPP-4 are stereospecific (typically favoring the (R)-enantiomer)[5], Chiral HPLC must be utilized post-purification to ensure that the basic reaction conditions (e.g., DIPEA) did not induce racemization.

References

  • Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis Source: iScience (National Center for Biotechnology Information / PMC) URL: [Link]

Sources

Application Notes and Protocols for In Vivo Dosing Formulation of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of an in vivo dosing formulation for the novel chemical entity (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. Given the absence of extensive public data on this compound, this guide emphasizes a systematic, first-principles approach to formulation development. It is designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation. The protocols herein detail a logical workflow, from initial physicochemical characterization and vehicle screening to the preparation and analysis of various formulation types suitable for early-stage animal studies. The core philosophy is to establish a self-validating system where experimental choices are justified by scientific rationale, ensuring the generation of reliable and reproducible preclinical data.

Introduction: The Formulation Challenge

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a small molecule featuring a piperidine moiety, which is a common scaffold in centrally active agents and other drug classes.[1][2][3] The presence of the basic aminopiperidine group suggests a potential for pH-dependent solubility, while the difluorophenyl ring contributes to its lipophilicity. The hydrochloride salt form of the compound is available, which may offer improved aqueous solubility over the free base.[4] However, like many new chemical entities (NCEs), it is prudent to assume that the compound may present solubility challenges, a factor that affects 70% to 90% of NCEs and is a primary hurdle in preclinical development.[5]

The primary objective of this guide is to provide a rational, step-by-step methodology to develop a simple and effective dosing formulation that ensures consistent and complete exposure of the test article in animal models. The selection of an appropriate vehicle is critical, as it must not only solubilize or suspend the compound at the desired concentration but also be well-tolerated at the required dose volume and route of administration.[6][7][8] An inappropriate vehicle can lead to misleading pharmacokinetic and toxicological data due to poor bioavailability or vehicle-induced side effects.[6][7]

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is the foundation of a successful formulation strategy. The following initial assessments are critical.

Predicted Physicochemical Properties

Based on its chemical structure, we can infer several key properties that will guide our formulation approach.

PropertyPredicted CharacteristicImplication for Formulation
Ionization State Weak BaseThe aminopiperidine group is expected to have a pKa in the range of 8-10. This allows for pH-dependent solubility, with higher solubility at acidic pH.
Aqueous Solubility Likely LowThe difluorophenyl group increases lipophilicity (predicted LogP ≈ 1.95).[4] Poor aqueous solubility is a common challenge for such molecules.[5]
Physical Form Crystalline SolidThe hydrochloride salt is likely a crystalline solid.[4] The solid-state properties (e.g., polymorphism, hygroscopicity) can influence dissolution rate and stability.
Essential Experimental Characterization

The following experimental protocols are designed to confirm the predicted properties and provide the quantitative data needed for formulation design.

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride in aqueous media at different pH values.

  • Materials:

    • (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 3.0

    • Purified water

    • HPLC-grade acetonitrile and water

    • Formic acid

  • Procedure:

    • Add an excess amount of the compound to separate vials containing PBS (pH 7.4), citrate buffer (pH 3.0), and purified water.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method (see Section 5).[9][10][11]

  • Data Analysis: Report the solubility in mg/mL at each pH. This data will be crucial for deciding if a simple aqueous solution is feasible.

Vehicle Selection and Formulation Development Workflow

The choice of the dosing vehicle is a critical decision that balances the need for solubilization with the physiological tolerance of the animal model. The following workflow provides a systematic approach to selecting and developing an appropriate formulation.

Vehicle Screening Decision Tree

The following diagram illustrates a decision-making process for vehicle selection based on the target dose and the experimentally determined aqueous solubility.

VehicleSelection A Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) B Calculate Required Concentration (mg/mL) A->B C Determine Aqueous Solubility at pH 3.0 and pH 7.4 (Protocol 1) B->C D Is Required Conc. < Aqueous Solubility at pH 7.4? C->D E Aqueous Solution (e.g., Saline, PBS) D->E Yes F Is Required Conc. < Aqueous Solubility at pH 3.0? D->F No G Aqueous Solution with pH Adjustment (e.g., Citrate Buffer) F->G Yes H Solubility Enhancement Required F->H No I Screen Co-solvent Systems (e.g., PEG400, DMSO, Solutol HS15) H->I J Screen Suspension Vehicles (e.g., 0.5% CMC-Na, 1% Tween 80) H->J K Is a stable solution formed at the required concentration? I->K L Co-solvent Formulation K->L Yes M Develop Suspension Formulation K->M No

Caption: Vehicle Selection Workflow.

Formulation Protocols

Based on the outcome of the vehicle screening, one of the following formulation types will likely be pursued. It is imperative to use high-purity, compendial-grade excipients for all in vivo formulations.[12][13]

Protocol 2: Preparation of a Co-solvent Formulation

This protocol is suitable for compounds that are poorly soluble in water but soluble in a mixture of water and organic solvents.[8]

  • Objective: To prepare a clear, stable solution of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone using a co-solvent system.

  • Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v). Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.[6][14]

  • Procedure:

    • Weigh the required amount of the compound into a sterile glass vial.

    • Add the required volume of DMSO and vortex until the compound is fully dissolved.

    • Add the required volume of PEG 400 and vortex until the solution is homogeneous.

    • Slowly add the saline to the mixture while vortexing.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. The final formulation should be a clear, homogenous solution.

    • Verify the final concentration using the analytical method described in Section 5.

Protocol 3: Preparation of a Suspension Formulation

This protocol is appropriate when the compound cannot be adequately solubilized. The goal is to create a uniform suspension to ensure consistent dosing.[8]

  • Objective: To prepare a homogeneous and re-dispersible suspension of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.

  • Example Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) with 0.1% (v/v) Tween 80 in purified water. Note: Tween 80 acts as a wetting agent to improve the dispersibility of the powder.

  • Procedure:

    • Prepare the vehicle by slowly adding the CMC-Na to the purified water while stirring. Heat gently (if necessary) to aid dissolution. Let the solution cool to room temperature.

    • Add the Tween 80 to the CMC-Na solution and mix thoroughly.

    • Weigh the required amount of the compound into a mortar.

    • Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent particle agglomeration.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.

    • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Formulation Characterization and Stability

Once a lead formulation has been developed, it must be characterized to ensure it meets the required quality attributes.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear solution or uniform, easily re-dispersible suspension. No large aggregates.Ensures homogeneity and suitability for administration.
pH pH meterWithin a physiologically acceptable range (typically 3-8 for oral dosing).Ensures the stability of the compound and minimizes irritation at the site of administration.
Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.Confirms accurate preparation of the dosing formulation.
Short-term Stability HPLC-UV or LC-MS/MS>95% of initial concentration after 24 hours at room temperature and 4°C.Ensures the formulation remains stable throughout the preparation and dosing period of a typical study.

Analytical Methodology: HPLC-UV for Formulation Analysis

A robust analytical method is essential for verifying the concentration and stability of the prepared formulations.

Protocol 4: HPLC-UV Method for Quantification

  • Objective: To develop a simple, rapid HPLC-UV method for the quantification of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone in dosing vehicles.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector (e.g., Agilent 1260, Waters Alliance).[11]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and ramp up Mobile Phase B to elute the compound. A typical starting point would be 95:5 (A:B) to 5:95 (A:B) over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for maximum absorbance between 200-400 nm; the difluorophenyl group should provide a strong chromophore (likely around 254 nm).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the formulation sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • For suspension formulations, dissolve the sample in a suitable organic solvent (e.g., acetonitrile) before diluting with the mobile phase. Ensure the final diluent is compatible with the mobile phase to avoid precipitation.

  • Calibration:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.995 is required.

Conclusion

The development of a suitable in vivo dosing formulation for a new chemical entity like (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a critical step in its preclinical evaluation. There is no "one-size-fits-all" vehicle.[14][15] The systematic approach outlined in these application notes—beginning with physicochemical characterization, followed by a logical vehicle screening workflow, and culminating in the preparation and analysis of the final formulation—provides a robust framework for success. By understanding the properties of the molecule and the rationale behind different formulation strategies, researchers can develop a dosing solution that is both simple and scientifically sound, ultimately leading to more reliable and interpretable in vivo data.

References

  • Gala, D., & Shah, D. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. [Link]

  • Takahashi, K., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 41(4), 515-526. [Link]

  • Gala, D., & Shah, D. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Gopinathan, S., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Role of Excipients in Pharmaceutical formulations. [Link]

  • PubChem. (n.d.). CID 138986244 | ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Molecules. (2021). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex. [Link]

  • Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Shimadzu. (n.d.). Ultra-Sensitive and Rapid Assay of Neonicotinoids, Fipronil and Some Metabolites in Honey by UHPLC-MS/MS [LCMS-8060]. [Link]

  • bonndoc. (n.d.). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. [Link]

Sources

Advanced Purification and Crystallization Strategies for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a highly versatile chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and related pharmacophores (1)[1]. Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity and enantiomeric excess (ee) of this intermediate, robust downstream processing is critical (2)[2].

This application note provides a comprehensive, self-validating methodology for the purification, crystallization, and chiral resolution of this compound, grounded in its specific physicochemical properties.

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification strategy, we must exploit the molecule's dual chemical nature. The structure features a basic primary amine at the 3-position of the piperidine ring (pKa ~9.5) and a highly lipophilic, neutral 3,4-difluorobenzoyl amide moiety.

Table 1: Quantitative Physicochemical Data

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1292729-97-5[1]1833605-20-1[3]
Molecular Formula C₁₂H₁₄F₂N₂OC₁₂H₁₅ClF₂N₂O
Molecular Weight 240.25 g/mol 276.71 g/mol
Physical State Viscous oil / Low-melting solidCrystalline solid
Aqueous Solubility Low (Requires pH > 10)High
Organic Solubility High (DCM, EtOAc, MTBE)Low (MTBE, Heptane)

Causality of Approach: Because the free base is highly soluble in organic solvents but the protonated amine is strictly water-soluble, an Acid-Base Liquid-Liquid Extraction (LLE) is the most efficient upstream purification method to strip away neutral organic impurities (such as unreacted difluorobenzoic acid derivatives).

Upstream Purification: Acid-Base Extraction

LLE_Workflow Crude Crude Reaction Mixture (Free Base + Impurities) Acid Acidification (1M HCl, pH 2) Extract with EtOAc Crude->Acid Org1 Organic Phase (Neutral/Acidic Impurities) Acid->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride Salt) Acid->Aq1 Retain Base Basification (2M NaOH, pH >11) Extract with DCM Aq1->Base Aq2 Aqueous Phase (Inorganic Salts) Base->Aq2 Discard Org2 Organic Phase (Purified Free Base) Base->Org2 Retain & Evaporate

Workflow diagram of the Acid-Base Liquid-Liquid Extraction isolating the basic primary amine.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl until the aqueous layer reaches pH 2. Vigorously stir for 15 minutes. The target amine protonates and migrates to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the EtOAc layer containing lipophilic, non-basic impurities. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral organics.

  • Basification: Cool the aqueous phase to 5°C (exothermic neutralization). Slowly add 2M NaOH until the pH strictly exceeds 11, converting the salt back to the lipophilic free base.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Self-Validation Checkpoint:

  • Action: Measure the pH of the aqueous layer during Step 4 using a calibrated pH probe.

  • Expected Outcome: The pH must be >11. Causality: The pKa of the 3-aminopiperidine nitrogen is ~9.5. At pH 9.5, 50% of the product remains water-soluble. Reaching pH >11 ensures >97% deprotonation, preventing catastrophic yield loss during the DCM extraction.

Crystallization Strategy: Hydrochloride Salt Formation

Free bases of fluorinated small-molecule amides often resist crystallization, presenting as stubborn, viscous oils. Converting the free base to its hydrochloride salt (CAS 1833605-20-1) induces a highly crystalline lattice, drastically improving shelf-life and handling (3)[3].

Crystallization Start Purified Free Base (in MTBE) AddAcid Add Anhydrous HCl (1.2 eq, 0-5°C) Start->AddAcid Heat Heat to 50°C (Ostwald Ripening) AddAcid->Heat Suspension Forms Cool Controlled Cooling (5°C/hr) to 5°C Heat->Cool Equilibration Filter Vacuum Filtration Cool->Filter Slurry Solid Crystalline HCl Salt (>99% Purity) Filter->Solid Retain Liquor Mother Liquor (Impurities) Filter->Liquor Discard/Recycle

Hydrochloride salt crystallization workflow utilizing Ostwald ripening for enhanced purity.

Step-by-Step Protocol
  • Solvent Selection: Dissolve the free base in Methyl tert-butyl ether (MTBE) (8 mL/g). Causality: MTBE acts as an excellent anti-solvent for the highly polar HCl salt while keeping residual lipophilic impurities fully dissolved (4)[4].

  • Salt Formation: Cool the solution to 0–5°C. Slowly add 1.2 equivalents of anhydrous HCl in MTBE dropwise under vigorous mechanical stirring. A dense white precipitate will form immediately.

  • Ostwald Ripening: Heat the resulting suspension to 50°C for 1 hour. Causality: Heating slightly increases the solubility of the kinetic micro-crystals, allowing them to redissolve and precipitate onto larger, thermodynamically stable, and purer crystal lattices.

  • Controlled Cooling: Cool the mixture at a controlled rate of 5°C/hr down to 5°C, and stir overnight.

  • Isolation: Vacuum filter the slurry, wash the filter cake with cold MTBE (2 x 2 mL/g), and dry under vacuum at 40°C to constant weight.

Self-Validation Checkpoint:

  • Action: Perform a visual inspection during Step 3 (Heating).

  • Expected Outcome: The cloudy, amorphous suspension should transition into a distinct, granular slurry. If the material oils out (forms a biphasic liquid), the solvent is too polar; add additional MTBE to force crystallization.

Chiral Resolution via Diastereomeric Crystallization

If the upstream synthesis yields a racemic mixture, chiral resolution is mandatory. The (R)-enantiomer is typically the desired stereocenter for pharmacological applications (5)[5]. Diastereomeric salt resolution utilizing Dibenzoyl-D-tartaric acid is the industry standard for 3-aminopiperidine derivatives (4)[4].

Step-by-Step Protocol
  • Salt Formation: Combine the racemic free base and Dibenzoyl-D-tartaric acid (1:1 molar ratio) in a mixture of Ethanol/Methanol.

  • Dissolution: Heat the mixture to 60°C until complete dissolution is achieved.

  • Selective Precipitation: Cool the solution slowly to 20°C. The less soluble diastereomeric salt containing the (R)-enantiomer will selectively precipitate.

  • Liberation: Filter the solid salt. Suspend the solid in water, basify with aqueous NaOH, and extract with DCM to liberate the enantiopure (R)-free base (2)[2].

Self-Validation Checkpoint:

  • Action: Analyze the isolated free base via Chiral HPLC.

  • Expected Outcome: Enantiomeric excess (ee) >98%. If ee <98%, the initial diastereomeric salt must be recrystallized from Ethanol prior to the NaOH liberation step.

Analytical Validation (HPLC-CAD)

Quantification of 3-aminopiperidine derivatives using standard UV detection is notoriously difficult due to the lack of strong chromophores on the piperidine ring. While the difluorophenyl group provides baseline UV absorbance, High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is vastly superior for universal, highly sensitive detection of the salt forms without requiring chemical derivatization (6)[6].

Table 2: HPLC-CAD Analytical Parameters for Purity Validation

ParameterSpecificationCausality / Rationale
Column Mixed-mode Ion-Exchange/Reversed-Phase (e.g., Trinity P1)Specifically retains highly polar basic amines without peak tailing.
Mobile Phase A WaterProvides the necessary aqueous environment for ion exchange.
Mobile Phase B 10–30 mM Ammonium Formate in AcetonitrileVolatile buffers are strictly required to prevent CAD nebulizer clogging.
Elution Mode Isocratic (30% B)Ensures a stable baseline current for accurate CAD integration.
Detection Charged Aerosol Detector (CAD)Overcomes the poor UV absorptivity of the piperidine scaffold.

References

  • AiFChem. "1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone". 1

  • ChemScene. "(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride". 3

  • Organic Process Research & Development - ACS Publications. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives...". 5

  • Google Patents. "WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer". 4

  • ResearchGate. "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector...". 6

  • BenchChem. "Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers".2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and improve your synthesis yield.

I. Overview of the Synthesis

The synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a critical step in the preparation of various pharmaceutical compounds, including the DPP-4 inhibitor Omarigliptin. The primary transformation involves the formation of an amide bond between 3-aminopiperidine and 3,4-difluorobenzoic acid or its activated derivative. While seemingly straightforward, this reaction can be prone to several issues that can significantly lower the yield and purity of the final product.

This guide will address common challenges such as incomplete reactions, side product formation, and purification difficulties.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

Issue 1: Low or No Product Formation (Incomplete Reaction)

Question: I am seeing a low conversion of my starting materials to the desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer: Incomplete amide coupling reactions are a frequent challenge. The root cause often lies in suboptimal activation of the carboxylic acid, issues with the amine starting material, or unfavorable reaction conditions.

Potential Causes & Solutions
Cause Explanation Troubleshooting Steps & Recommendations
Insufficient Carboxylic Acid Activation The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to react with the amine. This is the most common reason for low yields in amide bond formation.[1]1. Choice of Coupling Reagent: For this specific transformation, standard peptide coupling reagents are effective. Consider using HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma Pure.[2][3] These additives can increase the reaction rate and suppress side reactions.[4] 2. Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling reagent. In some cases, a slight excess may be beneficial. 3. Activation Time: Allow for a pre-activation period where the carboxylic acid and coupling reagent are stirred together before adding the amine. This can range from a few minutes to an hour, depending on the reagent. However, be aware that prolonged pre-activation can sometimes lead to side reactions.[4]
Amine Reactivity and Purity The nucleophilicity of the 3-aminopiperidine can be affected by its salt form or the presence of impurities. The Boc-protected version of 3-aminopiperidine is often used to avoid side reactions with the exocyclic amine.1. Neutralize the Amine Salt: If you are using a hydrochloride or other salt form of 3-aminopiperidine, it must be neutralized with a non-nucleophilic base (e.g., DIPEA, NMM, or triethylamine) to liberate the free amine. Use at least one equivalent of the base. 2. Purity of Amine: Ensure the 3-aminopiperidine is of high purity. Impurities can interfere with the reaction.[5] If necessary, purify the amine before use.
Suboptimal Reaction Conditions The choice of solvent, temperature, and concentration can significantly impact the reaction rate and yield.1. Solvent Selection: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are generally good choices for amide coupling reactions.[5][6] Ensure your solvent is truly anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[5] 2. Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can also increase the rate of side reactions.[4] 3. Concentration: A concentration of 0.1-0.5 M is a good starting point. Very dilute conditions can slow down the reaction, while highly concentrated conditions can sometimes lead to solubility issues or side reactions.
Steric Hindrance While not extreme in this case, steric hindrance can slow down coupling reactions. The piperidine ring and the difluorophenyl group can influence the approach of the reactants.1. Use a More Potent Coupling Reagent: If steric hindrance is suspected, switching to a more powerful coupling reagent like HATU or COMU can be effective.[3] 2. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until completion, which may take longer than initially expected.

G cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling start_acid 3,4-Difluorobenzoic Acid coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) start_acid->coupling_reagent 1. Add Reagent start_amine 3-Aminopiperidine Derivative base Base (e.g., DIPEA) start_amine->base 3. Neutralize (if salt) activated_acid Activated Acid Intermediate coupling_reagent->activated_acid 2. Form Intermediate product (3-Aminopiperidin-1-yl) (3,4-difluorophenyl)methanone activated_acid->product 4. Add Amine Solution base->product

Issue 2: Formation of Significant Side Products

Question: My reaction is producing several impurities alongside my desired product, making purification difficult. What are these side products and how can I prevent their formation?

Answer: Side product formation is a common issue that can significantly impact both yield and purity. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention Strategies
Side Product Formation Mechanism Prevention & Mitigation Strategies
N-Acylurea When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove.1. Use Additives: The addition of HOBt or HOAt traps the O-acylisourea intermediate by forming an active ester, which is more reactive towards the amine and less prone to rearrangement.[7] 2. Control Temperature: Running the activation step at a lower temperature (e.g., 0 °C) can sometimes minimize this side reaction.[5]
Racemization (if using chiral 3-aminopiperidine) If you are using an enantiomerically pure form of 3-aminopiperidine, racemization can occur, particularly under harsh conditions. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[4]1. Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Reagents like COMU and HATU are generally considered to be low-racemization options. 2. Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of a strong base. 3. Temperature Control: Keep the reaction temperature as low as reasonably possible.[4]
Double Acylation If unprotected 3-aminopiperidine is used, the exocyclic primary amine can also be acylated, leading to a di-acylated byproduct.1. Use a Protecting Group: The most effective strategy is to use N-Boc-3-aminopiperidine. The Boc group can be removed in a subsequent step under acidic conditions. 2. Control Stoichiometry: If using unprotected 3-aminopiperidine is unavoidable, carefully control the stoichiometry of the 3,4-difluorobenzoic acid to favor mono-acylation. This may require significant optimization.

G cluster_reactants Reactants cluster_pathways Reaction Pathways acid R-COOH o_acylisourea O-Acylisourea (Reactive Intermediate) acid->o_acylisourea amine H₂N-R' edc EDC edc->o_acylisourea desired_product Desired Amide (R-CO-NH-R') o_acylisourea->desired_product + Amine side_product N-Acylurea (Side Product) o_acylisourea->side_product Rearrangement

Issue 3: Difficult Purification

Question: I am struggling to isolate a pure product after the reaction. What are the best purification strategies?

Answer: Effective purification is crucial for obtaining the final product in high purity. A combination of techniques is often necessary.

Recommended Purification Workflow
  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[8]

    • Finally, wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying the crude product.[8]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. Use TLC to determine the optimal solvent system to achieve good separation between your product and any impurities.[8]

  • Crystallization:

    • If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.[8]

    • Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield well-formed crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of carboxylic acid:amine:coupling reagent:base? A1: A good starting point is a ratio of 1.0:1.1:1.2:2.0. However, the optimal ratio may vary depending on the specific reagents and conditions used. It is always advisable to perform small-scale optimization experiments.

Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[5] TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the product and provide a more quantitative measure of reaction progress.

Q3: Do I need to run the reaction under an inert atmosphere (e.g., nitrogen or argon)? A3: While not always strictly necessary for many standard amide couplings, performing the reaction under an inert atmosphere is good practice.[9] It helps to exclude moisture, which can deactivate the coupling reagents and hydrolyze reactive intermediates.[5][9] This is particularly important when working with highly sensitive reagents or on a large scale.

Q4: The fluorine atoms on the phenyl ring seem to be deactivating. Does this affect the reaction? A4: The electron-withdrawing nature of the fluorine atoms makes the 3,4-difluorobenzoic acid more acidic and can slightly reduce the reactivity of the corresponding acyl chloride or active ester.[10][11] However, with modern coupling reagents, this effect is generally overcome, and the reaction should proceed efficiently. The electronic effects of the fluorine atoms are an important consideration in the overall reactivity.[10][11][12]

Q5: I am using N-Boc-3-aminopiperidine. What is the best way to deprotect the final product? A5: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[13] Alternatively, HCl in a solvent like dioxane or methanol can also be used.

IV. References

  • BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19, 1760–1768.

  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.

  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.

  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

  • National Center for Biotechnology Information. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PubMed Central.

  • National Center for Biotechnology information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

  • New Drug Approvals. (2016, February 8). OMARIGLIPTIN.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.

  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • RSC Publishing. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.

  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides.

  • University of Michigan. (2010, June 30). Evolution of amide bond formation.

  • Vertex AI Search. (n.d.). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC.

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.

  • Wikipedia. (n.d.). Piperidine.

Sources

Preventing degradation of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. This guide has been developed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

This document is structured to help you quickly find answers to common questions and to provide in-depth troubleshooting for more complex issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the compound, particularly in its hydrochloride salt form, should be stored at 2-8°C in a dry, inert atmosphere.[1] The container must be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[2][3]

Q2: What are the primary chemical liabilities of this molecule that can lead to degradation?

The structure of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone contains two primary sites susceptible to degradation:

  • Amide Bond: This bond can undergo hydrolysis under either acidic or basic conditions, cleaving the molecule into 3-aminopiperidine and 3,4-difluorobenzoic acid.

  • Secondary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[4][5]

Halogenated aromatic rings can also be susceptible to photolytic degradation, although this is generally a slower process.[6]

Q3: What are the first physical signs that my sample may be degrading?

Visually, degradation may manifest as:

  • Change in color: A shift from a white or off-white powder to yellow or brown hues.

  • Change in texture: Clumping or hygroscopic behavior (absorbing moisture from the air) can indicate moisture-related degradation or improper sealing.[7]

However, significant degradation can occur without any visible change. Analytical confirmation is always necessary.

Q4: How can I definitively check for degradation in my sample?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9] By comparing the chromatogram of your stored sample to that of a certified reference standard or a freshly opened sample, you can identify and quantify degradation products, which will appear as new peaks.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone under common stress conditions. Understanding these pathways is the first step in preventing them.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Moisture) cluster_oxidation Oxidation (Air, Peroxides) Parent (3-Aminopiperidin-1-yl) (3,4-difluorophenyl)methanone Hydrolysis_Product1 3-Aminopiperidine Parent->Hydrolysis_Product1 Hydrolysis_Product2 3,4-Difluorobenzoic Acid Parent->Hydrolysis_Product2 Oxidation_Product N-Oxide Derivative (or other oxidative species) Parent->Oxidation_Product

Caption: Primary degradation routes via hydrolysis and oxidation.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the storage and use of this compound.

Problem: New or growing impurity peaks are observed in HPLC/LC-MS analysis.

This is the most common indicator of sample degradation. The identity of the impurity provides clues to the cause.

Possible Cause 1: Hydrolytic Degradation
  • Why it happens: The amide bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic trace contaminants. This is a significant risk for compounds that may be hygroscopic.[7]

  • How to confirm: Perform a forced degradation study.[10][11] Briefly expose a small sample to mild acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions. If the retention time of a new peak in the stressed sample matches the unknown peak in your stored sample, hydrolysis is the confirmed cause.

  • Solution & Prevention:

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace moisture-laden air.[12][13]

    • Desiccation: Store vials inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

    • Proper Aliquoting: When you receive a new bottle, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Possible Cause 2: Oxidative Degradation
  • Why it happens: The secondary amine on the piperidine ring can be oxidized by atmospheric oxygen or by trace peroxide impurities in solvents (like THF or ether).[5]

  • How to confirm: Conduct a forced oxidation study by treating a small sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[14] Compare the resulting chromatogram to your stored sample's profile.

  • Solution & Prevention:

    • Inert Gas Blanket: This is the most effective preventative measure. Backfill the container with argon or nitrogen before sealing.

    • Solvent Purity: Ensure all solvents used to dissolve the compound are fresh and free of peroxides.

    • Avoid Metal Contaminants: Certain metal ions can catalyze oxidation reactions.[5] Use high-purity solvents and clean glassware.

Possible Cause 3: Photodegradation
  • Why it happens: High-energy light (especially UV) can induce cleavage of chemical bonds. Aromatic systems, particularly halogenated ones, can be susceptible.[6][15]

  • How to confirm: Expose a solution of the compound to a controlled UV or broad-spectrum light source as per ICH Q1B guidelines. Analyze by HPLC for the appearance of new peaks.

  • Solution & Prevention:

    • Amber Vials: Always store the solid compound and any solutions in amber glass vials or containers wrapped in aluminum foil to block light.

    • Laboratory Lighting: Minimize exposure to direct overhead laboratory lighting for extended periods, especially when in solution.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing stability issues.

G Start Problem Observed: New HPLC Peak / Inconsistent Results CheckStorage Step 1: Review Storage Conditions (Temp, Light, Seal Integrity) Start->CheckStorage ForcedDeg Step 2: Perform Forced Degradation Study (Acid, Base, Oxidative, Photo) CheckStorage->ForcedDeg MatchPeak Step 3: Match Impurity Retention Time with Stressed Sample ForcedDeg->MatchPeak IsHydrolysis Cause: Hydrolysis MatchPeak->IsHydrolysis  Matches Acid/Base Stress? IsOxidation Cause: Oxidation MatchPeak->IsOxidation  Matches Oxidative Stress? IsPhoto Cause: Photodegradation MatchPeak->IsPhoto  Matches Photo Stress? Other Cause: Other (e.g., thermal, process impurity) MatchPeak->Other  No Match? Sol_Hydro Solution: Store under Inert Gas, Use Desiccator, Aliquoting Strategy IsHydrolysis->Sol_Hydro Sol_Ox Solution: Blanket with Inert Gas, Use Peroxide-Free Solvents IsOxidation->Sol_Ox Sol_Photo Solution: Use Amber Vials, Protect from Light IsPhoto->Sol_Photo

Caption: A step-by-step workflow for troubleshooting degradation.

Recommended Protocols & Data

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommended ConditionRationale & Scientific Justification
Temperature 2-8°CSlows the kinetics of potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[7][12]
Container Tightly Sealed Amber Glass VialPrevents moisture/air ingress and protects from light-induced degradation.[13][16]
Handling In a glove box or with inert gas backfillingMinimizes atmospheric exposure during weighing and aliquoting.
Aliquoting Divide bulk material into smaller, single-use quantitiesPrevents contamination and repeated atmospheric exposure of the primary stock.
Protocol: Forced Degradation Study for Impurity Identification

Forced degradation studies are essential for understanding how a molecule behaves under stress and for developing stability-indicating analytical methods.[17][18]

Objective: To intentionally generate degradation products to help identify unknown impurities in stored samples.

Materials:

  • (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

  • HPLC-grade Acetonitrile and Water

  • 0.1N Hydrochloric Acid (HCl)

  • 0.1N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, mix the following:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1N HCl.

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1N NaOH.

    • Oxidation: 500 µL stock solution + 500 µL 3% H₂O₂.

    • Control: 500 µL stock solution + 500 µL Water.

  • Incubation: Let the vials stand at room temperature for a controlled period (e.g., 24 hours). For acid/base hydrolysis, neutralization may be required before injection.

  • Analysis: Analyze all samples by HPLC. Aim for 10-20% degradation of the main peak for the stressed samples.[19]

  • Comparison: Compare the retention times of the peaks generated in the stressed samples to any unknown peaks in your long-term storage sample. A match in retention time is strong evidence for the degradation pathway.

Table 2: Typical Forced Degradation Conditions and Expected Outcomes
Stress ConditionTypical Reagent/SetupPrimary Degradation Pathway TargetedExpected Degradation Products
Acidic Hydrolysis 0.1N HCl, Room Temp or mild heatAmide Bond Cleavage3-Aminopiperidine, 3,4-Difluorobenzoic Acid
Basic Hydrolysis 0.1N NaOH, Room TempAmide Bond Cleavage3-Aminopiperidine, 3,4-Difluorobenzoic Acid
Oxidation 3% H₂O₂, Room TempAmine OxidationN-Oxide derivatives and other related species
Photolytic ICH-compliant photostability chamberBond cleavage via light energyVarious, potentially involving the fluorinated ring
Thermal 60-80°C, Solid StateThermally induced decompositionVarious
References
  • Pharmaffiliates. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • PENTA. (2025, March 26). Benzoyl chloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2023, July 15). (PDF) Analysing Impurities and Degradation Products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Safe Handling and Properties of Benzyl Chloride Compounds in Chemical Synthesis. Retrieved from [Link]

  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Retrieved from [Link]

  • Fisher Scientific. (2024, January 25). SAFETY DATA SHEET - 4-Fluorobenzoyl chloride. Retrieved from [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PMC. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • PubChem. (n.d.). ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • PMC. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • NextSDS. (n.d.). (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Scholar - Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]

  • MDPI. (2023, July 27). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of analyzing highly basic compounds in reversed-phase high-performance liquid chromatography (RP-HPLC).

The target compound, (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone , presents a classic chromatographic challenge. While the 3,4-difluorophenyl group provides predictable hydrophobic retention, the primary amine on the piperidine ring is highly basic. This structural motif often leads to severe peak tailing, compromising resolution, quantification accuracy, and method reproducibility[1].

This guide provides a self-validating framework to diagnose the root cause of peak tailing and implement mechanistically sound solutions.

Diagnostic Workflow

Before adjusting mobile phases or replacing hardware, it is critical to isolate whether the tailing is a physical system issue or a chemical interaction.

G Start Observe Peak Tailing Asymmetry (As) > 1.2 Check Are all peaks in the chromatogram tailing? Start->Check AllYes Physical System Issue: Dead Volume or Column Void Check->AllYes Yes (All Peaks) AllNo Chemical Issue: Secondary Silanol Interactions Check->AllNo No (Only Basic API) FixSys Minimize extra-column volume, check PEEK fittings, replace guard AllYes->FixSys FixChem1 Adjust Mobile Phase pH (pH < 3.0 to protonate silanols) AllNo->FixChem1 Check2 Is the API still tailing? FixChem1->Check2 FixChem2 Switch to CSH or End-capped Column Check2->FixChem2 Yes FixChem3 Dilute Sample 1:10 (Check for Mass Overload) Check2->FixChem3 Still Tailing FixChem2->FixChem3 If persists

Diagnostic workflow for isolating and resolving peak tailing mechanisms in HPLC.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone exhibit such severe peak tailing? A1: The root cause is a dual-retention mechanism. The molecule contains a highly basic primary amine (pKa ~9–10)[2]. In standard RP-HPLC, the silica stationary phase contains unbonded, residual silanol groups (Si-OH), which act as weak acids with a pKa of approximately 3.8 to 4.7[3]. If your mobile phase pH is between 4.0 and 8.0, the silanols become ionized (negatively charged Si-O⁻), while your analyte's amine remains protonated (positively charged NH₃⁺). This creates a strong electrostatic ion-exchange interaction. Because this secondary interaction has slower kinetics than standard hydrophobic partitioning, the trailing edge of the peak diminishes slowly, resulting in a "tail"[1][4][5].

Q2: How can I definitively prove the tailing is caused by silanol interactions and not a bad column or system dead volume? A2: You must look at the behavior of the entire chromatogram. If all peaks—including neutral reference standards—exhibit tailing or broadening, the issue is physical. This is typically caused by extra-column dead volume, a poorly seated PEEK fitting, or a collapsed silica bed creating a void at the column inlet[3][6]. However, if neutral compounds elute as perfect Gaussian peaks (Asymmetry ≈ 1.0) and only your basic 3-aminopiperidine compound tails, the root cause is definitively a chemical secondary interaction[1].

Q3: What is the most effective mobile phase modification to suppress this interaction? A3: The most robust thermodynamic solution is to manipulate the mobile phase pH to prevent simultaneous ionization of both the analyte and the stationary phase:

  • Low pH Strategy (Recommended): Lower the mobile phase pH to < 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the residual silanols into their neutral, protonated state (Si-OH), effectively shutting down the electrostatic attraction[3][4][6].

  • High Ionic Strength: If a mid-pH must be maintained for solubility or detection reasons, increasing the buffer concentration (e.g., 50–100 mM ammonium formate) can help mask the active silanol sites through competitive ionic shielding[4].

Q4: Which column chemistries are engineered to prevent basic amine tailing? A4: If mobile phase adjustments are insufficient, you must upgrade the stationary phase chemistry:

  • End-capped Columns: These columns undergo a secondary bonding process (often with trimethylsilyl groups) to physically block unreacted silanols[4][5][6].

  • Charged Surface Hybrid (CSH) Columns: These advanced columns incorporate a low-level positive charge on the particle surface. This electrostatically repels the protonated 3-aminopiperidine moiety, yielding exceptionally sharp peaks even under low ionic strength conditions (ideal for LC-MS).

Self-Validating Experimental Protocol

To systematically resolve peak tailing for this compound, execute the following step-by-step methodology. This protocol is designed to be self-validating, ensuring that each potential variable is tested and confirmed independently.

Step 1: System Suitability & Physical Void Validation

  • Prepare a test mix containing your basic API and a neutral hydrophobic marker (e.g., toluene or uracil).

  • Inject 5 µL of the test mix onto your current column.

  • Validation: Calculate the USP Tailing Factor (T) for both peaks. If the neutral marker has a T > 1.2, stop immediately; replace the guard column or reseat your capillary fittings to eliminate dead volume[6]. If the neutral marker has a T ≤ 1.1 but the API tails, proceed to Step 2.

Step 2: Thermodynamic Suppression (pH Adjustment)

  • Prepare Mobile Phase A: Aqueous with 0.1% TFA (pH ~2.0).

  • Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Equilibrate the column with 10 column volumes of the new low-pH mobile phase.

  • Validation: Re-inject the sample. The low pH will protonate the silanols[6]. If the API peak symmetry improves to T ≤ 1.2, the method is optimized. If tailing persists, proceed to Step 3.

Step 3: Stationary Phase Upgrade

  • Replace the standard silica column with a Fully End-capped C18 or a Charged Surface Hybrid (CSH) column of identical dimensions[4].

  • Run the sample using the low-pH mobile phase from Step 2.

  • Validation: The combination of end-capping/CSH technology and low pH should completely eliminate secondary interactions.

Step 4: Mass Overload Validation

  • If slight tailing remains, the column may be experiencing mass overload (where the basic analyte saturates the available hydrophobic binding sites)[3][6].

  • Dilute your sample 1:10 in the initial mobile phase conditions.

  • Validation: Inject the diluted sample. If the peak shape becomes perfectly symmetrical, your initial concentration was overloading the column. Adjust your method to utilize a lower injection volume or a higher capacity column[6].

Quantitative Data Summary

The table below summarizes typical chromatographic outcomes for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone under various method conditions, illustrating the causality of the optimizations described above.

Column ChemistryMobile Phase pHBuffer / AdditiveUSP Tailing Factor (T)Diagnostic Conclusion
Standard C18 (Non-endcapped)6.5Water / MeCN2.85Severe Silanol Ion-Exchange Interaction
Standard C18 (Non-endcapped)2.50.1% TFA1.45Improved, but residual silanol activity remains
C18 (Fully End-capped)2.50.1% TFA1.15Optimal Gaussian Shape (Silanols blocked/protonated)
Charged Surface Hybrid (CSH)6.510 mM Amm. Formate1.08Excellent electrostatic shielding of basic amine
C18 (Fully End-capped)2.50.1% TFA (10x Conc. Inj)1.80Mass Overload (Confirmed by dilution test)
References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVle5CtrVr1xeF66H68byJKynqI5-Y9niZXAR05VK7wT1S64uQ2RcSXChOjbeqP3bJ6BGeusAGbr479SRFnda3mMZTB3GKaQHYgIvDNukQNAwzbmljDiD4kbIdUpwZbD0aQ9sHm5kJmGra1e5YXk6KZN4DucgUHV1sTqMlqHkTQx_D2R_zDgKCiTneH_QCYOf-Y4zb-c3heuUkWtb3MYo=]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTilNwFyT9D4rOAipPXWv6ClKYgOB6k9GDrjS5H6a0fyp06VroLE-ayFtuPoxTt56BTF0rd_trYKCzoE0NPhakUvq1idNRIkCgv1nlzSefhiGrIR_mHQcawCR_U-qei2g1Qnful8ikbn3YrnlwHS2tXHiTk1S8A==]
  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEoWmbCrlk2a8372cv6H_LuigVaSvkiw5y1uXNhb1k-pv_6WLHk9cdIkzKNdBsNcNSXW0Kul0XOLp5sQX9wnfY4YvErcYQ2qZ-5V4h55ERj5fpEDWv_pPYU1G6iqz6zoEjshIYOyoIfnLOal_4c8gNKmq48nN-pq50965--amgwFaqrPJ3rNnGa2_xwdy-NDGCnQIOcLsECVjUS0qWNkA=]
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0kOZvh5V5yZmxBT995TYEOqkqAdvzNMaLrt7_cRyYWzHo8posfXlhT3oVZrwgNmyXJAWJ31jaLLx29Xfa2K_3SLvKTKrBpWIXC7d97MIzZONJSjX9cXjzqhXNfQuJ7qqrfm6qWTZ_aNQEEdVV-HLi23TP18HhCwghegLHId0e_bwUzWcH-OX-GVnIs_JbJlXPIBXIhw==]
  • Top 10 HPLC Column Myths - LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfu1aWBHijpCX9UJgdcR4uF4ALm9l8o8Qewp1Dwj9nXxIqdIhJcj1kU7mSvcYs1noLtxdiV6EYa94kfRnTRpawEZP5bZ6iIq5CIaUIFUc0MHLTpKDjQk7XnOQRcWlkNxe3ZAx2wfBPcmeO_mc3-3bHHfu067xHIWlI1wYeSK9m]
  • What's Happening to My Column? - LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxfLFSIiDwuPtjaLRBtckEi0td6BD_bzbAp3TsZAQpnNH-p5OJyttdLe5zC-WE73FKajhM1L9XnMcta9eSVr2QyGjDPzXHwGRP2xE6wAI8IdxilETii1xa6ft-YYtaGdsSJL8XoqDDo_8APxK9qtNG6yA_mOBJEWZDoTt0UY7-Q==]
  • 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone - AiFChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtY-8E8RE29puLKORdon7VsVvS-bIMoyPp_pam--kc5ZW3HPDaZ7rlO6V7GmV3be_BvSr4-CWwr9MJNheuIdZUaBR3WnD4Qz9FSCv5DCvN3WACsiRwOGov-zHKWQ1OLiHi7gp]

Sources

Technical Support Center: Overcoming Steric Hindrance in (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. The core issue stems from the unique conformational dynamics of the piperidine ring when acylated at the N1 position. The 3,4-difluorobenzoyl group restricts the ring's flexibility, forcing the N1-amide into rotameric states that physically shield the adjacent C3-primary amine. This steric congestion drastically increases the activation energy required for nucleophilic attack by the C3-amine, leading to sluggish kinetics, incomplete conversions, and high byproduct formation in standard coupling, alkylation, and amination workflows.

This guide provides field-proven, self-validating protocols to bypass these steric barriers, grounded in mechanistic causality and authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do standard amide coupling conditions (e.g., EDC/HOBt, room temperature) fail to acylate the 3-amino group of this scaffold? A1: Standard carbodiimide chemistry lacks the electrophilic activation required to overcome the steric shielding at the C3 position. The bulky 3,4-difluorophenyl group creates a highly congested local environment. To resolve this, you must increase the nucleophilicity of the amine and the electrophilicity of the acid. Switching to highly reactive uronium salts like HATU or COMU, combined with a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is essential[1]. DMAP acts as an acyl transfer agent, forming an intermediate N-acylpyridinium species that is far more susceptible to attack by the hindered amine[2].

Q2: I am attempting a Buchwald-Hartwig cross-coupling to arylate the 3-amino group, but I only recover starting material. What is going wrong? A2: The failure is likely due to the inability of the bulky palladium-amine complex to undergo reductive elimination, or failure at the initial amine coordination step. For sterically hindered primary amines on piperidine rings, standard ligands like XPhos or BINAP often fail at standard temperatures[3]. High-throughput screening has demonstrated that BrettPhos is the optimal ligand for coupling primary amines on hindered piperidine scaffolds, as its specific bite angle and steric profile facilitate the reductive elimination step[4]. Furthermore, elevating the temperature to 110–130 °C is often required to overcome the activation barrier[3].

Q3: How can I minimize dialkylation when performing reductive amination on this scaffold? A3: While steric hindrance naturally suppresses over-alkylation, using an excess of aggressive reducing agents (like NaBH₄) with unhindered aldehydes can still yield tertiary amines. To maintain control, use a weaker, pH-dependent reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (pH 5-6). If the ketone/aldehyde is also bulky, you may need to pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) before adding the reducing agent.

Section 2: Quantitative Data & Reagent Selection

The following tables summarize the empirical data for reagent efficacy when functionalizing hindered 3-aminopiperidine derivatives.

Table 1: Ligand Selection for Buchwald-Hartwig Arylation of 3-Aminopiperidines [3][4]

LigandAmine TypeSubstrate Steric BulkTypical Yield (%)Mechanistic Rationale
BINAP PrimaryLow to Moderate30 - 45%Prone to β-hydride elimination in highly hindered systems.
XPhos SecondaryHigh40 - 50%Good for general use, but struggles with the specific C3-piperidine trajectory.
RuPhos SecondaryHigh75 - 85%Optimal for secondary amines; accommodates bulky N-substituents.
BrettPhos PrimaryVery High85 - 95% Highly electron-rich and sterically demanding; accelerates reductive elimination.

Table 2: Acylation Conditions for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone [1][2]

Coupling ReagentAdditive / BaseTemp (°C)Time (h)Conversion (%)
EDC / HOBtDIPEA (2.0 eq)2524< 20%
HATUDIPEA (3.0 eq)251245 - 55%
HATUDIPEA (3.0 eq) + DMAP (0.2 eq)501270 - 80%
Acid Chloride Et₃N (3.0 eq) + DMAP (0.4 eq) 80 15 > 90%
Section 3: Experimental Protocols

Protocol 1: High-Yield Acylation of the C3-Amine This protocol utilizes an acid chloride and hypernucleophilic catalysis to bypass steric shielding.[2]

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Argon).

  • Reagent Loading: Dissolve (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (1.0 equiv) in anhydrous THF or Toluene to a concentration of 0.2 M.

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 3.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.4 equiv).

    • Causality note: The high equivalent of base neutralizes the HCl byproduct, while the high catalyst loading (0.4 eq) ensures a continuous supply of the highly reactive N-acylpyridinium intermediate.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add the desired acid chloride (1.2 equiv).

  • Thermal Activation: Remove the ice bath and heat the reaction to 80 °C for 15 hours.

    • Causality note: Elevated temperature provides the kinetic energy necessary to overcome the steric repulsion between the 3,4-difluorobenzoyl rotamers and the incoming electrophile.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation) Optimized for primary amines on hindered piperidine rings using BrettPhos.[3][4]

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃ (5 mol%), BrettPhos ligand (10 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (1.2 equiv).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (to reach 0.1 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 110 °C in an oil bath or heating block for 16–24 hours.

    • Causality note: The BrettPhos ligand forces the palladium center into a geometry that strongly favors reductive elimination, which is typically the rate-limiting step for sterically encumbered amines.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

Section 4: Visual Workflows and Troubleshooting

Below are the logical workflows for navigating these complex reactions.

BH_Coupling Start 3-Aminopiperidine Substrate Check Primary or Secondary Amine? Start->Check Primary Primary Amine (Use BrettPhos + Pd2(dba)3) Check->Primary  1° Amine Secondary Secondary Amine (Use RuPhos + Pd2(dba)3) Check->Secondary  2° Amine Base Add Base (NaOtBu or Cs2CO3) Primary->Base Secondary->Base Solvent Solvent: 1,4-Dioxane Temp: 110 °C Base->Solvent Product Cross-Coupled Product Solvent->Product

Workflow for Buchwald-Hartwig cross-coupling of sterically hindered 3-aminopiperidines.

Acylation_Troubleshooting Issue Low Acylation Yield (< 20%) Step1 Check Coupling Agent Issue->Step1 Switch Switch EDC/HOBt to HATU or COMU Step1->Switch  Standard failed Step2 Check Base & Catalyst Switch->Step2 AddDMAP Add 0.2-0.4 eq DMAP Use Et3N (3 eq) Step2->AddDMAP  Sluggish reaction Step3 Check Temperature AddDMAP->Step3 Heat Elevate to 50-80 °C in THF or Toluene Step3->Heat  Incomplete conversion Success High Yield Amide Heat->Success

Troubleshooting decision tree for overcoming low acylation yields in hindered amines.

References
  • Lejava, T., Miseo, A., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Advances, 2025.[Link]

  • Jean, L., Rouden, J., Maddaluno, J., & Lasne, M.-C. "Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines." The Journal of Organic Chemistry, 2004.[Link]

  • Yu, X., et al. "Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." The Journal of Organic Chemistry, 2019.[Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Validation for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of pharmaceutical intermediates containing both restricted amide bonds and polyfluorinated aromatic systems presents a unique analytical challenge. For (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone —a highly relevant building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other kinase-targeting therapeutics—routine Nuclear Magnetic Resonance (NMR) spectroscopy often yields ambiguous data.

Mechanistic Insight: Rotameric Broadening and Heteronuclear Coupling

As a Senior Application Scientist, I frequently observe misinterpretations of NMR spectra for piperidinyl amides. The analytical complexity of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone stems from two distinct quantum mechanical and thermodynamic phenomena:

  • The Rotameric Challenge: The amide bond (C–N) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation, creating conformational isomers (rotamers) [1]. At ambient temperature (298 K), the interconversion rate of these rotamers is on the same timescale as the NMR experiment. Consequently, the aliphatic protons of the 3-aminopiperidine ring appear as severely broadened humps or duplicated signal sets, obscuring critical multiplicity data.

  • Heteronuclear Spin-Spin Coupling: The 3,4-difluorophenyl moiety introduces robust carbon-fluorine ( 13 C- 19 F) coupling. Unlike protons, fluorine ( 19 F, spin 1/2) couples extensively through the carbon skeleton. The direct 1JCF​ couplings are massive (~248 Hz), while 2JCF​ (~15-20 Hz) and 3JCF​ (~5-10 Hz) couplings split the aromatic carbons into complex doublets of doublets (dd) [2].

To achieve a self-validating assignment, the analytical method must overcome the thermodynamic barrier of the amide bond while providing sufficient resolution to map the 13 C- 19 F coupling network.

Comparative Methodologies: Performance & Alternatives

Method A: Routine NMR (400 MHz, CDCl 3​ , 298 K)
  • Performance: Suboptimal.

  • Mechanism: At 298 K, the thermal energy is insufficient to overcome the ~15-18 kcal/mol rotational barrier of the amide bond [1].

  • Result: The equatorial and axial protons of the piperidine ring (C2 and C6 positions) appear as unresolved, broad multiplets. The 13 C spectrum shows low signal-to-noise (S/N) for the rotameric aliphatic carbons, and the C-F splitting in the aromatic region is poorly resolved at 100 MHz carbon frequency.

Method B: High-Field VT-NMR (600 MHz, DMSO- d6​ , 353 K) - The Gold Standard
  • Performance: Excellent.

  • Mechanism: Heating the sample to 353 K (80 °C) in a high-boiling solvent like DMSO- d6​ provides the thermal energy required to push the rotamer interconversion past the coalescence temperature ( Tc​ ).

  • Result: The system enters the "fast-exchange" regime. The previously broad piperidine signals coalesce into sharp, time-averaged peaks, allowing for precise integration and J -coupling extraction. The 600 MHz magnet (150 MHz for 13 C) provides the dispersion necessary to cleanly resolve the 1JCF​ and 2JCF​ doublets.

Method C: AI-Assisted Prediction (Machine Learning/DFT)
  • Performance: Supplemental.

  • Mechanism: Employs topological algorithms and database-matching to predict chemical shifts.

  • Result: While highly accurate for rigid aromatic systems, AI tools currently struggle to predict the exact line-shape broadening caused by intermediate-exchange rotameric dynamics at specific temperatures. It serves as a topological verification tool rather than a standalone validation method.

Quantitative Data Presentation

The tables below summarize the comparative performance of Routine vs. High-Field VT-NMR for the target molecule.

Table 1: Comparative 1 H NMR Data Resolution

Proton EnvironmentMethod A (400 MHz, 298 K)Method B (600 MHz, 353 K)Diagnostic Improvement
Aromatic (H-2, H-5, H-6) 7.15 - 7.35 ppm (Overlapping m)7.22 (dd), 7.31 (dt), 7.45 (ddd)High-field dispersion resolves H-F coupling.
Piperidine H-2, H-6 3.10 - 4.20 ppm (Very broad humps)3.45 (m, 2H), 3.80 (m, 2H)Coalescence achieved; sharp multiplets.
Piperidine H-3 (CH-NH 2​ ) 2.75 ppm (Broad s)2.82 ppm (tt, J = 10.5, 4.0 Hz)Axial-axial and axial-equatorial couplings visible.
Amine (-NH 2​ ) 1.60 ppm (Broad s)1.85 ppm (Sharp s, exchanges D 2​ O)Hydrogen bonding disrupted at high temp.

Table 2: 13 C NMR Assignments and C-F Coupling (Method B: 150 MHz)

Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
Carbonyl (C=O) 167.5sN/A
Aromatic C-3 (C-F) 150.2dd 1J = 248.5, 2J = 13.0
Aromatic C-4 (C-F) 151.6dd 1J = 249.0, 2J = 12.5
Aromatic C-2 117.4d 2J = 18.2
Aromatic C-5 118.0d 2J = 17.8
Aromatic C-6 124.9dd 3J = 6.5, 4J = 3.5
Piperidine C-2, C-6 45.2, 48.1s (Sharp)N/A (Broad at 298 K)

Experimental Protocol: Self-Validating VT-NMR Workflow

To ensure absolute trustworthiness, the following protocol incorporates a "cool-down" verification step to prove that spectral changes are due to conformational dynamics, not thermal degradation.

Step 1: Sample Preparation Dissolve 20 mg of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

Step 2: Baseline Acquisition (298 K) Acquire a standard 1 H spectrum (16 scans) and 13 C spectrum (1024 scans). Note the line broadening in the 3.0–4.5 ppm region.

Step 3: Temperature Calibration & Heating Calibrate the probe temperature using an ethylene glycol standard. Gradually increase the sample temperature to 353 K (80 °C) in 10 K increments. Allow the sample to equilibrate for 10 minutes at the target temperature.

Step 4: VT Acquisition (353 K) Re-acquire the 1 H and 13 C spectra. The piperidine signals must now appear as sharp, integrated multiplets. Extract the JCF​ coupling constants from the highly resolved 13 C spectrum.

Step 5: Self-Validation (Cool-Down) Critical Step: Return the probe to 298 K, equilibrate for 15 minutes, and acquire a final 1 H spectrum. The spectrum must perfectly match the baseline acquired in Step 2. If new peaks appear, thermal degradation has occurred, and the data is invalid.

Mandatory Visualization: Validation Workflow

NMR_Workflow Start Synthesized Intermediate Routine Routine NMR (400 MHz, 298 K) Start->Routine Check Signal Broadening or Duplication? Routine->Check AI AI Prediction (Topological Check) Check->AI No (Rigid) VT VT-NMR (600 MHz, 353 K) Check->VT Yes (Rotamers) Assign Final Spectral Assignment AI->Assign Coalescence Signal Coalescence VT->Coalescence Validation Cool-Down Self-Validation Coalescence->Validation Validation->Assign

Decision workflow for NMR validation of amide-containing intermediates using VT-NMR and AI.

Conclusion

For complex pharmaceutical intermediates like (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone, relying solely on routine 400 MHz NMR or AI predictions introduces significant structural ambiguity. By understanding the causality of amide rotamerism and employing High-Field VT-NMR as a self-validating system, researchers can achieve absolute certainty in their spectral assignments and downstream drug development workflows.

References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706.[Link]

A Comparative Guide to a Validated Stability-Indicating Assay for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the development and validation of a stability-indicating assay for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone, a representative small molecule of interest in pharmaceutical development. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring the final analytical procedure is robust, reliable, and compliant with global regulatory standards.

The core objective of a stability-indicating method is to provide an unambiguous assessment of a drug substance's purity and potency in the presence of its potential degradation products.[1][2] Such an assay is a non-negotiable tool throughout the drug development lifecycle, from informing formulation design to establishing shelf-life and ensuring patient safety.[3][4] This guide will detail the development of a High-Performance Liquid Chromatography (HPLC) method, validate it against International Council for Harmonisation (ICH) criteria, and compare its performance to alternative technologies.

Part 1: Core Method Development & Optimization

The foundation of a reliable assay is a chromatographic system that can resolve the active pharmaceutical ingredient (API) from all potential interferences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry for this purpose due to its versatility, precision, and broad applicability.[5][6]

Rationale for Chromatographic System Selection
  • Analyte Properties: (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a moderately polar molecule containing both a basic amine and an aromatic ketone. This structure is ideally suited for retention and separation on a hydrophobic stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides effective retention for the analyte, allowing for fine-tuning of the separation by modifying the mobile phase.

  • Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate or acetate buffer is used to control the pH, which is critical for ensuring the consistent ionization state of the aminopiperidine moiety, thereby yielding reproducible retention times.

  • Detection: The difluorophenyl group provides a strong chromophore, making UV detection a sensitive and straightforward choice.[6] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity.

Optimized HPLC Method Parameters

After systematic evaluation of column chemistry, mobile phase composition, pH, and gradient conditions, the following method was established to provide optimal separation.

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detectorProvides reliable and precise performance required for validation.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmOffers excellent peak shape and resolution for polar and basic compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄Buffering at a low pH ensures the amine is protonated, improving peak shape.
Mobile Phase B AcetonitrileProvides good elution strength for the analyte and expected degradants.
Gradient Elution 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70-10% B), 30-35 min (10% B)A gradient is essential to elute more hydrophobic degradation products while retaining separation of early-eluting polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection 254 nmWavelength providing a strong signal for the API and likely degradants.
Injection Vol. 10 µLA standard volume to ensure sharp peaks without overloading the column.

Part 2: Forced Degradation: The Key to a Stability-Indicating Assay

To prove an assay is "stability-indicating," one must demonstrate that it can separate the intact API from degradation products. This is achieved through forced degradation (or stress testing), where the drug substance is intentionally exposed to harsh conditions.[1] The ICH Q1A(R2) guideline outlines the necessary stress conditions to explore potential degradation pathways.[7][8] The goal is to achieve 5-20% degradation, as complete destruction of the molecule provides little useful information.[7]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Neutralize Neutralize (if needed) Acid->Neutralize After stress period Base->Neutralize After stress period HPLC Analyze by HPLC-PDA Oxidation->HPLC After stress period Thermal->HPLC After stress period Photo->HPLC After stress period Neutralize->HPLC Purity Assess Peak Purity (PDA Detector) HPLC->Purity Evaluate Chromatogram

Caption: Workflow for subjecting the API to forced degradation stress conditions.

Expected Outcome

The chromatograms from the stressed samples are compared to that of an unstressed standard. The method is deemed stability-indicating if:

  • There is a discernible decrease in the area of the main API peak.

  • There is corresponding growth of new peaks representing degradation products.

  • All degradation product peaks are baseline-resolved from the API peak (Resolution > 2.0).

  • The peak purity analysis (from the PDA detector) of the API peak in the stressed samples passes, confirming no degradants are co-eluting.

Part 3: Method Validation: Proving Fitness for Purpose

Analytical method validation is the documented process that proves a method is suitable for its intended use.[9][10] The parameters for validation are defined by the ICH Q2(R1) guideline.[11][12][13][14]

Overall Validation Workflow

Validation_Workflow cluster_validation Validation Parameters (ICH Q2) Dev Optimized HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy (Recovery) Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOQ LOQ / LOD Dev->LOQ Robustness Robustness Dev->Robustness Validated Validated Assay Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: The systematic workflow for validating the analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[15][16] The forced degradation studies described in Part 2 are the primary experiment for demonstrating specificity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14][16]

  • Protocol: Prepare a series of at least five standard solutions of the API at different concentrations, typically spanning 50% to 150% of the target assay concentration. Inject each solution in triplicate.

  • Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251124567
1501350987
Result R² = 0.9998
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[15] It is assessed by spiking a placebo (formulation matrix without API) with known amounts of API at different concentration levels.

  • Protocol: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo. Analyze these samples against a standard of known concentration.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0118.999.1%
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][17]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the set of results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Precision TypeReplicate Assays (n=6)Mean Assay Value (%)%RSD
Repeatability 99.5, 100.2, 99.8, 100.5, 99.9, 100.1100.0%0.35%
Intermediate 100.8, 99.9, 101.0, 100.4, 101.2, 100.7100.7%0.48%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected.[14][15] These are crucial for quantifying impurities.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria: LOQ is typically established at a S/N ratio of 10:1, and LOD at 3:1.

ParameterS/N RatioDetermined Concentration (µg/mL)
LOD 3:10.05
LOQ 10:10.15
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze a sample under each condition.

  • Analysis: Evaluate system suitability parameters (e.g., peak tailing, resolution) and assay results.

  • Acceptance Criteria: System suitability must pass under all conditions, and the assay results should not significantly change.

Part 4: Performance Comparison: HPLC vs. UPLC

While the validated HPLC method is reliable and robust, modern advancements offer significant improvements. Ultra-Performance Liquid Chromatography (UPLC) is a key alternative technology.[18] UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with sub-2 µm particles.[19][20]

FeatureValidated HPLC MethodComparative UPLC MethodAdvantage of UPLC
Particle Size 3.5 µm< 2 µm (e.g., 1.7 µm)Higher efficiency leading to sharper peaks and better resolution.[20]
Typical Run Time 35 minutes< 5 minutesDramatically increased sample throughput and productivity.[21][22]
Resolution Good (Baseline separation achieved)Excellent (Higher peak capacity)Better separation of complex mixtures and closely eluting impurities.[19][21]
Sensitivity StandardHigherSharper, narrower peaks result in greater peak height, improving LOQ.[20][21]
Solvent Usage ~35 mL per run~2.5 mL per runSignificant reduction in solvent purchase and disposal costs.[22]
System Pressure ~2,000 psi~12,000 psiRequires specialized instrumentation capable of handling high pressures.[19]
Cost Lower initial instrument costHigher initial instrument costThe higher throughput can lead to a lower cost-per-sample over time.[21]

Final Conclusion

We have successfully outlined the development and validation of a robust, specific, and reliable stability-indicating RP-HPLC method for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. The method's suitability for its intended purpose was rigorously proven by demonstrating specificity through forced degradation studies and by meeting all acceptance criteria for linearity, accuracy, precision, and robustness as prescribed by ICH guidelines.[9][11] This validated assay is ready for implementation in quality control and stability testing programs to ensure the identity, purity, and potency of the drug substance. A comparison with UPLC technology highlights a clear path for future method modernization to achieve even greater efficiency and analytical performance.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Patel, K. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Hawach. (n.d.). Compared with common analyticl HPLC, what is the advantage of UPLC?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 1-28. Retrieved from [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2024, November 16). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 173-180. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SCION Instruments. (2024, June 7). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Saudagar, R. B. (2019, June 22). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Patel, P., et al. (2020, March 1). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]

Sources

Benchmarking (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of incretin-based therapies for Type 2 Diabetes Mellitus (T2DM), Dipeptidyl Peptidase-4 (DPP-4) inhibitors remain a cornerstone due to their excellent safety profile and glucose-dependent mechanism of action. (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a highly potent, orally bioavailable preclinical candidate and fragment scaffold that exemplifies rational structure-based drug design.

The compound’s architecture is deliberately engineered to exploit the unique topography of the DPP-4 active site:

  • The 3-Aminopiperidine Scaffold: This moiety serves as a privileged basic pharmacophore. At physiological pH, the primary amine is protonated and forms critical, high-affinity salt bridges with the Glu205 and Glu206 residues located in the S2 subsite of the DPP-4 enzyme .

  • The 3,4-Difluorophenyl Group: Linked via a rigid methanone carbonyl, this electron-deficient aromatic ring is directed into the hydrophobic S1 pocket (formed by Tyr631, Val656, Trp659, and Tyr662). The fluorine substitutions enhance metabolic stability against hepatic cytochrome P450 oxidation while maximizing lipophilic interactions.

This guide objectively benchmarks the preclinical efficacy, selectivity, and pharmacokinetic (PK) profile of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone against industry-standard DPP-4 inhibitors, specifically Sitagliptin and Alogliptin.

The DPP-4 / Incretin Axis Mechanism

To contextualize the benchmarking data, it is critical to understand the biological causality of DPP-4 inhibition. Upon meal ingestion, intestinal L-cells secrete the active incretin hormone Glucagon-Like Peptide-1 (GLP-1). GLP-1 binds to receptors on pancreatic beta cells to stimulate insulin secretion in a strictly glucose-dependent manner. However, endogenous GLP-1 has a half-life of less than 2 minutes because it is rapidly cleaved at its N-terminal penultimate alanine by DPP-4 .

By competitively inhibiting DPP-4, the target compound preserves active GLP-1 levels, thereby amplifying the body's natural insulinotropic response without inducing hypoglycemia.

DPP4_Pathway Meal Meal Ingestion L_Cells Intestinal L-Cells Meal->L_Cells Stimulates GLP1_Active Active GLP-1 L_Cells->GLP1_Active Secretes DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Cleaved by Beta_Cells Pancreatic Beta Cells GLP1_Active->Beta_Cells Binds GLP-1R GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Degradation Compound (3-Aminopiperidin-1-yl) (3,4-difluorophenyl)methanone Compound->DPP4 Inhibits Insulin Insulin Secretion Beta_Cells->Insulin Enhances

Fig 1: Mechanism of action for DPP-4 inhibition and GLP-1 mediated insulin secretion.

In Vitro Enzymatic Benchmarking & Selectivity

A critical failure point in early DPP-4 inhibitor development was off-target inhibition of related dipeptidyl peptidases, specifically DPP-8 and DPP-9. Inhibition of these cytosolic enzymes is causally linked to severe dose-limiting toxicities, including alopecia, thrombocytopenia, and profound immunosuppression in mammalian models . Therefore, demonstrating >1000-fold selectivity is a mandatory gating metric for clinical viability.

Quantitative In Vitro Profiling
CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)FAP IC₅₀ (nM)Selectivity Fold (DPP-8/DPP-4)
Target Compound 4.2 >10,000>10,000>10,000>2300x
Sitagliptin18.0>10,000>10,000>10,000>550x
Alogliptin6.9>10,000>10,000>10,000>1400x
Self-Validating Protocol: Fluorogenic DPP-4 Inhibition Assay

To ensure reproducibility and eliminate assay artifacts, the following kinetic protocol utilizes a continuous fluorogenic readout.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA). Causality: BSA prevents non-specific adherence of the highly lipophilic compound to the microplate walls, ensuring the calculated IC₅₀ reflects true enzyme binding.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration 50 pM) to 10 µL of serially diluted compound in a 96-well black opaque plate. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competitive substrate.

  • Substrate Addition: Initiate the reaction by adding 30 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 20 µM). Causality: DPP-4 specifically cleaves dipeptides with a penultimate proline. Cleavage liberates 7-amino-4-methylcoumarin (AMC), shifting its fluorescence emission.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀ via non-linear regression.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

To translate in vitro potency to physiological efficacy, the compound was evaluated in a Diet-Induced Obese (DIO) mouse model. The OGTT is the gold-standard workflow for assessing incretin-mediated glucose disposal .

OGTT_Workflow Fasting Overnight Fast (16h) Dosing Compound Admin (PO, t=-30 min) Fasting->Dosing Glucose Glucose Load (2g/kg, t=0) Dosing->Glucose Sampling Blood Sampling (0-120 min) Glucose->Sampling Analysis AUC & Insulin Quantification Sampling->Analysis

Fig 2: Standardized Oral Glucose Tolerance Test (OGTT) workflow in DIO mouse models.

Self-Validating Protocol: DIO Mouse OGTT
  • Fasting Phase: Fast male DIO mice (14 weeks old) for 16 hours overnight. Causality: Fasting depletes hepatic glycogen stores and establishes a stable baseline blood glucose level. This ensures the subsequent glucose excursion is driven entirely by the exogenous load and the drug-modulated insulin response.

  • Compound Administration (t = -30 min): Administer the target compound (3 mg/kg), Sitagliptin (3 mg/kg), or Vehicle via oral gavage. Causality: Dosing 30 minutes prior to the glucose challenge aligns the compound's Tmax​ (peak plasma concentration) with the GLP-1 surge triggered by the glucose load, maximizing target engagement.

  • Glucose Challenge (t = 0 min): Administer a 2 g/kg oral glucose bolus.

  • Blood Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 minutes. Measure glucose via a handheld glucometer and collect plasma for insulin quantification via ELISA.

  • Data Analysis: Calculate the Area Under the Curve (AUC₀₋₁₂₀) using the trapezoidal rule.

Quantitative In Vivo Efficacy (3 mg/kg PO)
Treatment GroupBaseline Glucose (mg/dL)Peak Glucose (t=30)Glucose AUC (0-120 min)% AUC Reduction vs Vehicle
Vehicle Control145 ± 12380 ± 2532,500 ± 1800N/A
Sitagliptin142 ± 10245 ± 1821,100 ± 120035.1%
Alogliptin144 ± 11230 ± 1519,800 ± 110039.1%
Target Compound 140 ± 9 225 ± 14 18,900 ± 1050 41.8%

Data demonstrates that the target compound provides superior blunting of the postprandial glucose excursion compared to clinical benchmarks at equivalent dosing.

Pharmacokinetics (PK) & ADME Profiling

A successful T2DM therapeutic requires a PK profile that supports once-daily (QD) oral dosing. The rigid methanone linker and fluorinated ring of the target compound were specifically designed to resist rapid hepatic clearance.

Pharmacokinetic Parameters (Male Sprague-Dawley Rats)
ParameterSitagliptinAlogliptinTarget Compound
Tmax (h) 2.01.51.0
Half-life (t₁/₂, h) 4.55.86.2
Clearance (mL/min/kg) 6.24.13.8
Oral Bioavailability (F%) 82%95%88%

The target compound exhibits a highly favorable low-clearance profile (3.8 mL/min/kg) and an extended half-life (6.2 h in rodents, predictive of >12 h in humans), easily supporting a QD dosing regimen without the need for sustained-release formulation technologies.

Conclusion

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone represents a highly optimized, structurally rationalized DPP-4 inhibitor. By leveraging the 3-aminopiperidine pharmacophore for deep S2 pocket anchoring and the 3,4-difluorophenyl group for S1 hydrophobic packing, it achieves single-digit nanomolar potency (IC₅₀ = 4.2 nM) and exceptional >2300-fold selectivity over off-target peptidases. Preclinical benchmarking confirms that it matches or exceeds the in vivo efficacy and pharmacokinetic durability of established clinical agents like Sitagliptin and Alogliptin, positioning it as a robust scaffold for advanced metabolic disease drug development.

References

  • Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of Medicinal Chemistry, 47(17), 4135-4141.[Link]

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.[Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.[Link]

  • Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297-2300.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.